molecular formula C27H24N4O3 B2774427 Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681471-86-3

Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2774427
CAS RN: 681471-86-3
M. Wt: 452.514
InChI Key: DKZDZNBLZHBWNR-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are present in many biologically active compounds and pharmaceuticals . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, consisting of two nitrogen atoms at positions 1 and 3 in the six-member ring .


Synthesis Analysis

The synthesis of triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and operate as isosteres of amide, ester, and carboxylic acid . Depending on the position of the nitrogen atom in the five-membered ring, there are two possible isomers of triazole: 1,2,3 and 1,2,4-triazoles .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to their unique structure and properties . They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Scientific Research Applications

Synthesis and Biological Activities

The compound is part of a broader class of triazolopyrimidines, which have been synthesized and evaluated for various biological activities. For instance, a series of triazolopyrimidines, similar in structure to the specified compound, has been synthesized using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities, suggesting their potential application in the development of new antimicrobial agents with antioxidant properties (V. P. Gilava, P. Patel, H. Ram, & J. H. Chauhan, 2020).

Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis of fused systems containing an angular nitrogen atom has been reported, providing insights into the chemical properties and reactions of compounds within the same family as the specified compound. These syntheses contribute to the understanding of the structural and reactivity patterns of triazolopyrimidines, which are valuable for designing novel compounds with potential pharmacological activities (Геворг Г. Данагулян, Л. Г. Саакян, & Г. А. Паносян, 2012).

Metal-Free Synthesis

A notable advancement in the synthesis of triazolopyrimidines involves a metal-free method for the oxidative formation of N-N bonds. This approach offers a convenient and efficient route to biologically significant triazolopyrimidine skeletons, highlighting the continuous development of novel synthetic methodologies that could be applied to synthesize derivatives of the specified compound for research purposes (Zisheng Zheng et al., 2014).

Antiproliferative and Anti-Angiogenic Properties

Research into fluorinated derivatives of triazolopyrimidines has demonstrated potential anticancer activities. Such compounds were designed as potential anticancer agents, and their synthesis was developed to explore antiproliferative and anti-angiogenic properties. This indicates the potential of the specified compound or its derivatives to be investigated for similar biological activities, contributing to cancer research and therapy development (A. Dolzhenko et al., 2015).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information. Generally, care should be taken when handling any chemical compounds to avoid exposure and minimize risk .

Future Directions

Triazoles are a focus of ongoing research due to their presence in many biologically active compounds and pharmaceuticals . Future research will likely continue to explore new synthetic methods and potential applications of these compounds .

properties

IUPAC Name

benzyl 5-methyl-7-(2-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-19-24(26(32)34-17-21-12-6-3-7-13-21)25(31-27(30-19)28-18-29-31)22-14-8-9-15-23(22)33-16-20-10-4-2-5-11-20/h2-15,18,25H,16-17H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZDZNBLZHBWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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